The molecular formula of 4-(oxetan-3-yl)phenol is , and its molecular weight is approximately 150.18 g/mol. This compound falls under the category of phenolic compounds due to the presence of a hydroxyl group (-OH) attached to an aromatic ring, specifically a phenol group. The oxetane moiety contributes to its reactivity and interaction with biological systems, making it a subject of interest in various fields including organic synthesis and pharmacology.
The synthesis of 4-(oxetan-3-yl)phenol can be accomplished through several methods, primarily involving the formation of the oxetane ring followed by its attachment to the phenolic structure.
The molecular structure of 4-(oxetan-3-yl)phenol features a unique arrangement where the oxetane ring is fused to a phenolic compound.
4-(Oxetan-3-yl)phenol can participate in various chemical reactions due to its functional groups.
The mechanism of action for 4-(oxetan-3-yl)phenol involves its interaction with biological targets, facilitated by its structural features.
The strained oxetane ring acts as both a hydrogen bond donor and acceptor, enabling interactions with enzymes or receptors in biological systems. This property may modulate enzyme activities or influence receptor binding, potentially leading to therapeutic effects such as antimicrobial or anticancer properties.
Understanding the physical and chemical properties of 4-(oxetan-3-yl)phenol is crucial for its application in research and industry.
4-(Oxetan-3-yl)phenol has several promising applications across different scientific fields:
Oxetane rings—strained, oxygen-containing four-membered heterocycles—have emerged as transformative structural motifs in medicinal chemistry. Characterized by significant ring strain (~106 kJ·mol⁻¹) and near-planar geometry, oxetanes exhibit unique physicochemical properties that address critical challenges in drug design [1] [2]. Their strained C–O–C bond angle (~92°) exposes oxygen lone pairs, enhancing hydrogen-bond acceptor capability (surpassing THF, esters, and even carbonyl groups in effectiveness) and conferring Lewis base character [1] [4]. This structural feature enables oxetanes to serve as bioisosteres for carbonyl groups and gem-dimethyl moieties, mitigating metabolic liabilities while maintaining comparable molar volume [2] [4].
Table 1: Key Physicochemical Properties of Oxetane Motifs
Property | Oxetane Value | Carbonyl Group | gem-Dimethyl | Impact on Drug Design |
---|---|---|---|---|
Ring Strain | 106 kJ·mol⁻¹ | N/A | N/A | Enhanced reactivity & binding affinity |
Dipole Moment | ~2.5 D | ~2.7 D | ~0 D | Improved solubility & permeability |
H-Bond Acceptor Strength | High | High | None | Target engagement in hinge regions |
cLogP Reduction | Δ ~1.0–1.5 | Variable | Δ +0.5–1.0 | Reduced lipophilicity & metabolic clearance |
Metabolic Stability | High | Low (hydrolysis) | Moderate | Extended half-life |
Clinically, these properties translate to enhanced aqueous solubility, reduced lipophilicity (ΔcLogP = −1.0 to −1.5), and improved metabolic stability by blocking oxidative hotspots [2] [6]. For instance, replacing a carbonyl with oxetane in ALDH1A inhibitors increased solubility 3–5 fold without sacrificing potency [2]. Similarly, oxetanes in BCL-2 inhibitors reduced P-glycoprotein efflux, enhancing cellular uptake [2] [3]. Four FDA-approved drugs (paclitaxel, docetaxel, cabazitaxel, orlistat) incorporate oxetanes, validating their therapeutic utility [3].
4-(Oxetan-3-yl)phenol stands as a privileged scaffold in medicinal chemistry due to its synthetic flexibility and balanced physicochemical profile. The phenol group enables rapid derivatization via O-alkylation, arylation, or sulfonylation, while the oxetane ring provides a vector for spatial expansion critical for target engagement [1] [10]. Key synthetic routes include:
Table 2: Applications of 4-(Oxetan-3-yl)phenol Derivatives in Drug Design
Derivative Class | Synthetic Route | Key Attributes | Biological Targets |
---|---|---|---|
3,3-Diaryloxetanes | Friedel-Crafts alkylation | Enhanced conformational rigidity | Kinases (CAMK1G, AAK1) |
Biaryl-oxetanes | Suzuki-Miyaura coupling | Tunable steric/electronic profiles | BCL-2, BTK inhibitors |
Sulfonyl-oxetanes | Oxyphosphonium cyclization | Improved metabolic stability (t₁/₂ >60 min) | Fragment-based screening libraries |
Triflate-activated oxetanes | Buchwald-Hartwig amination | Enables C–N bond diversification | Kinase hinge-binding motifs |
The scaffold’s stability across physiological pH (t₁/₂ >24 h at pH 1–10) and moderate solubility (~100–300 µM) facilitate fragment-based screening [10]. Its metabolic stability stems from resistance to CYP450-mediated oxidation, contrasting with morpholine or piperazine analogues [2] [4]. Computational studies reveal preferred conformations where the oxetane oxygen aligns with phenolic OH, enabling bidentate hydrogen bonding—critical for targeting kinase hinge regions [1] [10].
The integration of 4-(oxetan-3-yl)phenol into kinase inhibitors originated from efforts to optimize ATP-competitive compounds targeting the hinge region. Early work by Carreira (ETH Zurich) and Bull (Imperial College London) established oxetanes as carbonyl bioisosteres, positioning them for kinase binding [1] [4]. Roche’s pioneering structure-property studies (2014) demonstrated oxetanes’ capacity to lower cLogP while maintaining potency, triggering widespread adoption [6].
A breakthrough emerged with the discovery that 4-(3-phenyloxetan-3-yl)phenol derivatives exhibit significant kinase inhibition. For example, compound 20c (R = 4-CF₃) and 20e (R = 4-CN) showed ΔTm shifts of 5.8°C and 5.2°C against CAMK1G at 10 µM, confirming target engagement [1]. Electron-withdrawing groups (CF₃, CN) enhanced activity, while electron-donating groups (OCH₃) proved detrimental [1]. This scaffold’s versatility is evident in diverse kinase targets:
Table 3: Evolution of Key Oxetane-Containing Kinase Inhibitors
Compound | Kinase Target | Structural Features | Development Stage |
---|---|---|---|
GS-9876 (lanraplenib) | SYK | 3-Oxetane aniline core | Phase II (autoimmune) |
MI1024 | MTH1 | Oxetane-pyrimidine | Preclinical (cancer) |
RN486 derivatives | BTK | 4-(Oxetan-3-yl)phenol hinge binder | Preclinical (RA, lupus) |
AS-1763 | BTK | Oxetane-phosphonate | Clinical candidate |
Recent clinical candidates like AS-1763 (BTK inhibitor) and ziresovir (RSV inhibitor) underscore the scaffold’s translational impact [4] [9]. Patent analyses (e.g., WO2016210165A1) reveal escalating use of 4-(oxetan-3-yl)phenol in tyrosine kinase inhibitors targeting cancers and autoimmune disorders [9]. The motif’s trajectory—from fundamental physicochemical studies to clinical candidates—validates its role in resolving the potency–property trade-offs endemic to kinase drug discovery.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: